
S-(+)-Arundic Acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(+)-Arundic Acid-d3 is a deuterated form of S-(+)-Arundic Acid, a compound known for its potential neuroprotective properties The deuterium labeling (d3) is used to trace the compound in biological systems and to study its metabolic pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(+)-Arundic Acid-d3 typically involves the incorporation of deuterium atoms into the molecular structure of S-(+)-Arundic Acid. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: S-(+)-Arundic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
Mechanism of Action
S-(+)-Arundic Acid-d3 functions as a neuroprotective agent by modulating astrocytic activation. It inhibits the synthesis of S-100β protein, which is associated with neuronal death. This modulation is crucial in conditions such as ischemic stroke and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis .
Clinical Trials
Recent phase II clinical trials have demonstrated the efficacy of arundic acid in treating acute ischemic stroke. The compound has been shown to enhance neuronal survival and improve functional outcomes in preclinical models .
Table 1: Summary of Clinical Applications
Condition | Study Type | Key Findings |
---|---|---|
Acute Ischemic Stroke | Phase II Trials | Improved neuronal survival and function |
Alzheimer's Disease | Preclinical Studies | Reduced neuroinflammation |
Parkinson's Disease | Animal Model Studies | Prevented dopamine depletion |
Amyotrophic Lateral Sclerosis | Ongoing Research | Modulated astrocytic response |
Case Studies
Case Study 1: Parkinson's Disease Model
In a study involving a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound was administered post-injection. Results indicated that treatment significantly preserved dopamine levels in the striatum and improved motor function compared to untreated controls. The compound also reduced the loss of tyrosine hydroxylase-positive neurons, suggesting its protective role against neurotoxicity .
Case Study 2: Neuroinflammation in Alzheimer's Disease
Another study focused on the effects of this compound on neuroinflammation in models of Alzheimer's disease. The compound demonstrated a capacity to decrease pro-inflammatory cytokines and modulate astrocytic activity, leading to improved cognitive function in treated animals .
Table 2: Case Study Results
Study Focus | Methodology | Results |
---|---|---|
Dopaminergic Neuron Protection | MPTP Mouse Model | 52% preservation of dopamine levels |
Neuroinflammation Modulation | Alzheimer’s Model | Reduced cytokine levels and improved cognition |
Wirkmechanismus
The mechanism of action of S-(+)-Arundic Acid-d3 involves its interaction with molecular targets and pathways associated with neuroprotection. It is believed to:
Inhibit Inflammatory Pathways: By modulating the activity of enzymes and signaling molecules involved in inflammation.
Enhance Antioxidant Defense: By increasing the levels of antioxidant enzymes and reducing oxidative stress.
Protect Neuronal Cells: By preventing apoptosis and promoting cell survival pathways.
Vergleich Mit ähnlichen Verbindungen
S-(+)-Arundic Acid-d3 can be compared with other neuroprotective compounds such as:
S-(+)-Arundic Acid: The non-deuterated form, which shares similar properties but lacks the deuterium labeling for tracing studies.
Ibandronic Acid-d3: Another deuterated compound used in metabolic studies, though it has different therapeutic applications.
Vitamin D3 Oxidation Products: These compounds also undergo metabolic studies, but their primary focus is on vitamin D metabolism and not neuroprotection.
Biologische Aktivität
S-(+)-Arundic Acid-d3, a deuterated form of arundic acid, is a compound of significant interest in neuropharmacology due to its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Arundic Acid
Arundic acid (ONO-2506) is primarily known for its role as an inhibitor of S100B protein synthesis. S100B is a calcium-binding protein that, when overexpressed, can lead to neuronal death and is implicated in various neurodegenerative disorders such as Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) . The introduction of the deuterated form, this compound, aims to enhance the pharmacokinetic properties and stability of the compound.
The primary mechanism through which this compound exerts its effects involves modulation of astrocyte activation. Astrocytes play a crucial role in maintaining homeostasis in the central nervous system (CNS) and are involved in the inflammatory response associated with neurodegeneration. By inhibiting the synthesis of S100B, this compound can reduce astrocytic activation and subsequent neuroinflammation .
Key Mechanisms:
- Inhibition of S100B Production : Reduces neuronal toxicity associated with elevated levels of this protein.
- Modulation of Astrocytic Functions : Enhances astrocyte-mediated neuroprotection by promoting autophagic degradation of toxic proteins like α-synuclein .
- Reduction of Oxidative Stress : Lowers oxidative stress markers in astrocytes, contributing to improved neuronal survival .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the synthesis of S100B in cultured astrocytes. This inhibition correlates with reduced neuronal apoptosis in models mimicking neurodegenerative conditions .
In Vivo Studies
Animal models have shown promising results where administration of arundic acid led to:
- Decreased levels of β-amyloid plaques in AD models.
- Improved motor function and reduced dopaminergic neuron loss in PD models .
Case Studies
- Phase II Clinical Trials : Recent trials focused on acute ischemic stroke patients indicated that treatment with arundic acid resulted in significant improvements in neurological outcomes compared to placebo groups .
- Neurodegenerative Disease Models : In ALS models, arundic acid administration was associated with prolonged survival and reduced clinical symptoms, suggesting its potential as a therapeutic agent across multiple neurodegenerative diseases .
Data Tables
Eigenschaften
IUPAC Name |
(2S)-2-(3,3,3-trideuteriopropyl)octanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-XBKOTWQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC[C@@H](CCCCCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.